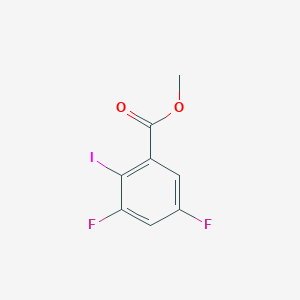

Methyl 3,5-difluoro-2-iodobenzoate

Description

This compound is structurally distinguished by its combination of electron-withdrawing substituents (iodine and fluorine) and the ester functional group.

Its applications may have included use as an intermediate in pharmaceutical or agrochemical synthesis, leveraging iodine’s reactivity in cross-coupling reactions or fluorine’s metabolic stability .

Properties

Molecular Formula |

C8H5F2IO2 |

|---|---|

Molecular Weight |

298.02 g/mol |

IUPAC Name |

methyl 3,5-difluoro-2-iodobenzoate |

InChI |

InChI=1S/C8H5F2IO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |

InChI Key |

GQCSMCAYDSRHJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-difluoro-2-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3,5-difluorobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction proceeds as follows:

Methyl 3,5-difluorobenzoate+I2+Oxidizing Agent→Methyl 3,5-difluoro-2-iodobenzoate

Industrial Production Methods

In industrial settings, the production of methyl 3,5-difluoro-2-iodobenzoate may involve continuous flow processes to ensure high yield and purity. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-difluoro-2-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 3,5-difluoro-2-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,5-difluoro-2-iodobenzoate depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution and coupling reactions . In biological systems, the fluorine atoms can enhance the compound’s binding affinity to target proteins, improving its efficacy as a drug candidate .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. Halogenated Benzoate Esters

- Methyl Salicylate (): A simple ester lacking halogen substituents. Compared to Methyl 3,5-difluoro-2-iodobenzoate, it has lower molecular weight (152.15 g/mol vs. ~314.04 g/mol estimated for the target compound) and higher volatility due to the absence of heavy halogens. The fluorine and iodine in the target compound enhance lipophilicity and steric bulk, reducing solubility in polar solvents .

- Triflusulfuron Methyl Ester (): A sulfonylurea herbicide with a trifluoroethoxy group. Both compounds feature fluorine atoms, but triflusulfuron’s triazine and sulfonyl groups confer herbicidal activity, whereas the iodine in Methyl 3,5-difluoro-2-iodobenzoate may favor applications in catalysis or radiopharmaceuticals .

B. Fluorinated Aromatic Compounds

- 2',2'-Difluorodeoxycytidine (dFdC) (): A nucleoside analogue with two fluorine atoms on the sugar moiety. While structurally distinct from the target compound, dFdC’s fluorine substituents enhance metabolic stability and enzyme binding affinity—a property shared with Methyl 3,5-difluoro-2-iodobenzoate’s fluorine atoms, which likely stabilize the aromatic ring against electrophilic attack .

Physical and Chemical Properties

Table 1 summarizes key properties of Methyl 3,5-difluoro-2-iodobenzoate and analogs:

*Estimated based on atomic composition.

- Reactivity : The iodine substituent in Methyl 3,5-difluoro-2-iodobenzoate facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas brominated analogs () undergo nucleophilic substitution more readily due to bromine’s lower bond dissociation energy .

- Thermal Stability: Fluorine’s strong C-F bonds likely enhance thermal stability compared to non-fluorinated esters like methyl salicylate .

Biological Activity

Methyl 3,5-difluoro-2-iodobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

Methyl 3,5-difluoro-2-iodobenzoate is characterized by the presence of two fluorine atoms and one iodine atom on a benzoate structure. This unique arrangement may influence its interaction with biological targets and its overall pharmacological profile.

The biological activity of methyl 3,5-difluoro-2-iodobenzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including tyrosinase, which is crucial for melanin production. Inhibition of this enzyme can lead to applications in treating hyperpigmentation disorders.

- Antimicrobial Activity : Preliminary studies suggest that methyl 3,5-difluoro-2-iodobenzoate exhibits antimicrobial properties, potentially making it useful in the development of new antibacterial agents.

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

Research Findings

Recent studies have investigated the biological activity of methyl 3,5-difluoro-2-iodobenzoate and its analogs. Key findings include:

- Tyrosinase Inhibition : In vitro studies have reported that methyl 3,5-difluoro-2-iodobenzoate and its derivatives effectively inhibit tyrosinase activity. For instance, one study highlighted that an analog of this compound exhibited an IC50 value significantly lower than that of standard inhibitors like kojic acid .

- Cytotoxicity Assessments : Cytotoxicity tests on various cell lines, including B16F10 murine melanoma cells, indicated that while some analogs showed potent inhibitory effects on tyrosinase, they did not exhibit significant cytotoxicity at lower concentrations (≤20 µM) over 48 to 72 hours .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the effectiveness of methyl 3,5-difluoro-2-iodobenzoate in various applications:

- Hyperpigmentation Treatment : A study evaluating the efficacy of this compound in treating hyperpigmentation disorders demonstrated significant reductions in melanin production in treated cells compared to controls .

- Antibacterial Applications : Another investigation focused on the antimicrobial properties of methyl 3,5-difluoro-2-iodobenzoate against common pathogens. Results indicated a promising antibacterial effect, warranting further exploration for potential therapeutic uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.